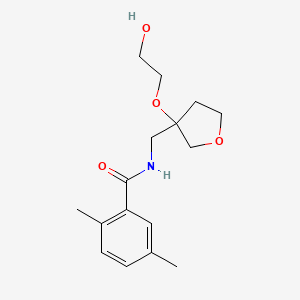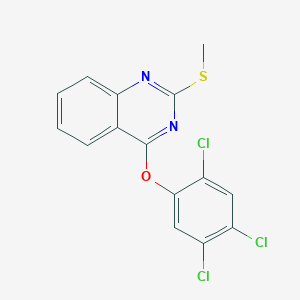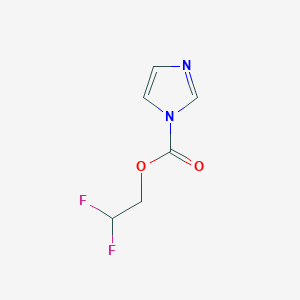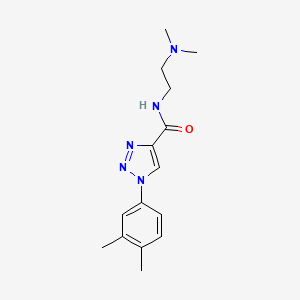
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide, commonly known as HTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HTB is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Chemical Oxidation and Derivative Synthesis
Chemical compounds similar to N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide are often subjects of studies focusing on chemical oxidation processes and the synthesis of derivatives. For instance, research on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) has explored its chemical oxidation to produce various oxidized sites leading to derivatives like phthalimide and lactame, without cleavage of the isoxazole ring (Adolphe-Pierre et al., 1998). Such studies can illuminate the chemical behavior and potential applications of related compounds in fields like medicinal chemistry and materials science.
Heterocyclic Derivative Syntheses
Compounds with structures akin to the one have been used to synthesize heterocyclic derivatives. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been used to create tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). These methodologies can be applied to design and synthesize new compounds for pharmaceuticals, agrochemicals, and other industrial applications.
Oxidative Dealkylation Mechanisms
Understanding the oxidative dealkylation mechanisms of tertiary amides can provide insight into the metabolic pathways and potential bioactivities of similar compounds. Studies have investigated the microsomal oxidation of compounds like N-(But-3-enyl)-N-methylbenzamide, leading to N-dealkylation products and providing insights into the enzymatic transformations these compounds undergo in biological systems (Iley et al., 2000). Such research is crucial for drug development and understanding the metabolic stability of potential pharmaceutical compounds.
Anticonvulsant Agent Development
Research into N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides has shown that certain derivatives exhibit significant anticonvulsant activity, highlighting the potential therapeutic applications of similar compounds (Lepage et al., 1992). Such studies can guide the design and synthesis of new compounds with enhanced bioactivity and specificity for neurological disorders.
特性
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-3-4-13(2)14(9-12)15(19)17-10-16(21-8-6-18)5-7-20-11-16/h3-4,9,18H,5-8,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWINBGRQZSQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2818836.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2818850.png)
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)
![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)

